4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol typically involves the condensation of fluorene with phenol in the presence of a catalyst. One common method includes the use of an acid catalyst to facilitate the reaction between fluorene and phenol, resulting in the formation of the desired bisphenol compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol is often carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, which can be further utilized in the synthesis of advanced materials and polymers .
Scientific Research Applications
4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways and influence the polymerization processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the fluorene backbone, making it less thermally stable.
Bisphenol F: Another bisphenol compound with different substituents, leading to variations in physical and chemical properties.
Uniqueness
4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol stands out due to its rigid fluorene backbone, which imparts superior thermal stability and mechanical strength compared to other bisphenol compounds. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
52258-98-7 |
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Molecular Formula |
C26H18O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[fluoren-9-ylidene-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C26H18O2/c27-19-13-9-17(10-14-19)25(18-11-15-20(28)16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16,27-28H |
InChI Key |
YMASZBVVSPXVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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